- Lithium trisiamylborohydride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2
Cas no 937-05-3 (cis-4-(tert-Butyl)Cyclohexanol)
Il cis-4-(tert-Butil)cicloesanolo è un composto organico ciclico appartenente alla classe degli alcoli secondari, caratterizzato dalla presenza di un gruppo idrossile (-OH) e di un gruppo terz-butile (-C(CH₃)₃) in posizione cis sul nucleo cicloesanico. La sua struttura conferisce proprietà stereochimiche rilevanti, rendendolo utile come intermedio sintetico in chimica fine, nella produzione di fragranze e nella sintesi di farmaci. La conformazione cis favorisce una maggiore reattività selettiva in reazioni di riduzione e ossidazione. Grazie alla sua stabilità termica e alla bassa volatilità, è impiegato anche come modificatore di viscosità in formulazioni speciali. La purezza elevata e la bassa reattività collaterale lo rendono adatto per applicazioni ad alta precisione.
937-05-3 structure
Product Name:cis-4-(tert-Butyl)Cyclohexanol
Numero CAS:937-05-3
MF:C10H20O
MW:156.265203475952
MDL:MFCD00070476
CID:808128
PubChem ID:87564204
Update Time:2025-11-02
cis-4-(tert-Butyl)Cyclohexanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- cis-4-tert-Butylcyclohexanol
- cis-4-(tert-Butyl)cyclohexanol
- Cyclohexanol,4-(1,1-dimethylethyl)-, cis-
- 4-{[(2-chloroethyl)(nitroso)carbamoyl](methyl)amino}cyclohexanecarboxylic acid
- 4-cis-tert-butylcyclohexanol
- cis-4-({[(2-chloroethyl)nitrosoamino]carbonyl}methylamino)cyclohexanecarboxylic acid
- cis-4-(1,1-dimethylethyl)cyclohexanol
- cis-4-tert-butylcyclohecanol
- N-Me-CCCNU
- N-Me-cis-Acid
- cis-1-tert-Butyl-4-cyclohexanol
- cis-4-tert-Butyl-1-cyclohexanol
- 4-tert-Butylcyclohexanol
- trans-4-tert-butylcyclohexanol
- 4-(tert-Butyl)cyclohexanol
- Cyclohexanol, 4-(1,1-dimethylethyl)-
- 4-tert-butylcyclohexan-1-ol
- Padaryl
- p-tert-Butylcyclohexanol
- trans-4-(tert-Butyl)cyclohexanol
- CYCLOHEXANOL, 4-tert-BUTYL-
- Cyclohexanol, 4-(1,1-dimethylethyl)-, cis-
- Cyclohexanol, 4-(1,1-dimethylethyl)-, trans-
- 4-t-Butylcyclohexanol
- 4-tert-Butyl cyclohexanol
- cis-4-t
- cis-4-(1,1-Dimethylethyl)cyclohexanol (ACI)
- Cyclohexanol, 4-tert-butyl-, cis- (8CI)
- cis-p-tert-Butylcyclohexanol
- cis-4-(tert-Butyl)Cyclohexanol
-
- MDL: MFCD00070476
- Inchi: 1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3/t8-,9+
- Chiave InChI: CCOQPGVQAWPUPE-DTORHVGOSA-N
- Sorrisi: C([C@@H]1CC[C@H](O)CC1)(C)(C)C
Proprietà calcolate
- Massa esatta: 156.15100
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 115
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: 3
- Superficie polare topologica: 20.2
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 0.920
- Punto di fusione: 80.0 to 84.0 deg-C
- Punto di ebollizione: 214 ºC
- Punto di infiammabilità: 105 ºC
- Indice di rifrazione: 1.4583 (estimate)
- PSA: 20.23000
- LogP: 2.58360
- Solubilità: Non determinato
cis-4-(tert-Butyl)Cyclohexanol Informazioni sulla sicurezza
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26; S36/37/39
- Frasi di rischio:R36/37/38
cis-4-(tert-Butyl)Cyclohexanol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153951-1G |
cis-4-(tert-Butyl)Cyclohexanol |
937-05-3 | >98.0%(GC) | 1g |
¥1622.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153951-5G |
cis-4-(tert-Butyl)Cyclohexanol |
937-05-3 | >98.0%(GC) | 5g |
¥4795.90 | 2023-09-03 | |
| Chemenu | CM202197-5g |
cis-4-(tert-Butyl)cyclohexanol |
937-05-3 | 95% | 5g |
$617 | 2021-06-15 | |
| Fluorochem | 228095-250mg |
cis-4-(tert-Butyl)cyclohexanol |
937-05-3 | 95% | 250mg |
£38.00 | 2022-02-28 | |
| Fluorochem | 228095-1g |
cis-4-(tert-Butyl)cyclohexanol |
937-05-3 | 95% | 1g |
£76.00 | 2022-02-28 | |
| Fluorochem | 228095-5g |
cis-4-(tert-Butyl)cyclohexanol |
937-05-3 | 95% | 5g |
£225.00 | 2022-02-28 | |
| Fluorochem | 228095-25g |
cis-4-(tert-Butyl)cyclohexanol |
937-05-3 | 95% | 25g |
£816.00 | 2022-02-28 | |
| TRC | C273180-25mg |
cis-4-(tert-Butyl)Cyclohexanol |
937-05-3 | 25mg |
$ 465.00 | 2022-04-01 | ||
| TRC | C273180-50mg |
cis-4-(tert-Butyl)Cyclohexanol |
937-05-3 | 50mg |
$ 775.00 | 2022-04-01 | ||
| TRC | C273180-100mg |
cis-4-(tert-Butyl)Cyclohexanol |
937-05-3 | 100mg |
$ 1240.00 | 2022-04-01 |
cis-4-(tert-Butyl)Cyclohexanol Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Metodo di produzione 3
Metodo di produzione 4
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: NAD , Isopropanol Catalysts: Carbonyl reductase Solvents: tert-Butyl methyl ether , Water ; 22 h, pH 7, 45 °C
Riferimento
- A Facile Stereoselective Biocatalytic Route to the Precursor of Woody Acetate, Organic Process Research & Development, 2011, 15(5), 1036-1039
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: (T-4)-(1-Azabicyclo[2.2.2]octane)chlorodihydroaluminum Solvents: Tetrahydrofuran ; 15 - 18 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- Tertiary amine and N-heterocyclic carbene coordinated haloalanes - synthesis, structure, and application, Chemistry - A European Journal, 2009, 15(36), 9201-9214
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Borate(1-), dihydro(2-methyl-2-propanolato)(1,1,2-trimethylpropyl)-, lithium, (T… Solvents: Pentane , Tetrahydrofuran
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
Riferimento
- Reaction of lithium (2,3-dimethyl-2-butyl)-t-butoxyborohydride with selected organic compounds containing representative functional groups, Bulletin of the Korean Chemical Society, 2002, 23(6), 856-860
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)- Solvents: Tetrahydrofuran
Riferimento
- A new class of stereoselective reducing agents, potassium 9-alkyl-9-boratabicyclo[3.3.1]nonanes, Tetrahedron Letters, 1988, 29(9), 1069-70
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Isopropanol ; 6 h, 5 atm, 60 °C
Riferimento
- Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions, Chemistry - A European Journal, 2009, 15(28), 6953-6963
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ; 2 h, -78 °C; overnight, rt; rt → 0 °C
1.2 Solvents: Water ; 0 °C; 0 °C → rt
1.3 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 2 h, rt
1.2 Solvents: Water ; 0 °C; 0 °C → rt
1.3 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 2 h, rt
Riferimento
- Low-temperature X-ray structural studies of the ester and ether derivatives of cis- and trans-4-tert-butyl cyclohexanol and 2-adamantanol: application of the variable oxygen probe to determine the relative σ-donor ability of C-H and C-C bonds, Organic & Biomolecular Chemistry, 2003, 1(17), 3094-3101
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Water , Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)-
1.3 Reagents: Potassium carbonate , Hydrogen peroxide Solvents: Tetrahydrofuran
1.2 Reagents: Water , Borate(1-), 1,5-cyclooctanediyl(1,1-dimethylethyl)hydro-, potassium, (T-4)-
1.3 Reagents: Potassium carbonate , Hydrogen peroxide Solvents: Tetrahydrofuran
Riferimento
- Preparation of potassium 9-alkyl-9-boratabicyclo[3.3.1]nonanes and their stereoselectivity in the reduction of cyclic ketones, Heterocycles, 1988, 27(6), 1455-60
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Borate(1-), [1,2:5,6-bis-O-(1-methylethylidene)-α-D-glucofuranosato-κO3]-1,5-cyc… Solvents: Tetrahydrofuran
Riferimento
- Chiral synthesis via organoboranes. 15. Selective reductions. 42. Asymmetric reduction of representative prochiral ketones with potassium 9-O-(1,2:5,6-di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane, Journal of Organic Chemistry, 1988, 53(6), 1231-8
Metodo di produzione 13
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium borohydride Catalysts: Polyethylene glycol dimethyl ether Solvents: Polyethylene glycol dimethyl ether ; 9 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Chemoselective reduction of aldehydes in the presence of ketones with NaBH4 in polyethylene glycol dimethyl ethers, Synthetic Communications, 2005, 35(6), 867-872
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Borate(1-), hydro(phenylmethyl)bis[2,4,6-tris(1-methylethyl)phenyl]-, potassium,… Solvents: Tetrahydrofuran
1.2 Reagents: Water Solvents: Diethyl ether
1.2 Reagents: Water Solvents: Diethyl ether
Riferimento
- Preparation and use of sterically hindered organobis(2,4,6-triisopropylphenyl)hydroborates and their polystyrene derivatives for the diastereoselective reduction of ketones, Journal of the Chemical Society, 1999, (19), 2807-2812
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Borate(1-), ethylhydrobis[2,4,6-tris(1-methylethyl)phenyl]-, lithium, (T-4)- Solvents: Tetrahydrofuran
Riferimento
- Hindered organoboron groups in organic synthesis. 16. Preparation and use of lithium ditripylethylhydroborate for the diastereoselective reduction of cyclohexanones, Tetrahedron Letters, 1991, 32(43), 6243-6
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Borate(1-), tris(1,2-dimethylpropyl)hydro-, sodium, (T-4)- Solvents: Diethyl ether
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water
Riferimento
- Reaction of trialkylboranes with sodium diethyldihydroaluminate in the presence of 1,4-diazabicyclo[2.2.2]octane. A convenient, general method for preparation of sodium trialkylborohydrides, Tetrahedron, 1993, 49(37), 8311-16
Metodo di produzione 18
Metodo di produzione 19
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Isopropanol , Sodium carbonate Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium , Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) Solvents: Isopropanol , Water ; 3 h, 80 °C
Riferimento
- The biphasic transfer hydrogenation of aldehydes and ketones with isopropanol catalyzed by water-soluble rhodium complexes, Journal of Molecular Catalysis A: Chemical, 2004, 214(2), 203-206
cis-4-(tert-Butyl)Cyclohexanol Raw materials
cis-4-(tert-Butyl)Cyclohexanol Preparation Products
cis-4-(tert-Butyl)Cyclohexanol Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:937-05-3)cis-4-(tert-Butyl)Cyclohexanol
Numero d'ordine:A859665
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:19
Prezzo ($):348.0
Email:sales@amadischem.com
cis-4-(tert-Butyl)Cyclohexanol Letteratura correlata
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
937-05-3 (cis-4-(tert-Butyl)Cyclohexanol) Prodotti correlati
- 116-02-9(3,3,5-Trimethylcyclohexanol)
- 98-52-2(4-tert-butylcyclohexan-1-ol)
- 932-01-4(4,4-dimethylcyclohexan-1-ol)
- 80-04-6(4,4'-(Propane-2,2-diyl)dicyclohexanol)
- 21862-63-5(4-Tert-Butylcyclohexanol)
- 10534-31-3(Cyclohexanepropanol, a,g,g-trimethyl-4-(1-methylethyl)-)
- 70788-30-6(1-(2,2,6-TRIMETHYLCYCLOHEXYL)-3-HEXANOL)
- 101896-23-5(Cyclohexanepropanol, a,g,g-trimethyl-4-(1-methylethyl)-, trans-)
- 10534-30-2(Cyclohexanepropanol,4-ethyl-a,g,g-trimethyl-)
- 20698-30-0(trans-4-tert-Pentylcyclohexanol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:937-05-3)cis-4-(tert-Butyl)Cyclohexanol
Purezza:99%
Quantità:5g
Prezzo ($):348.0